Cas no 458567-42-5 ({3-(methylsulfanyl)phenylamino}carbonitrile)

3-(Methylsulfanyl)phenylamino)carbonitrile is a specialized organic compound featuring a phenylamino core substituted with a methylsulfanyl group and a nitrile functionality. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and fine chemical manufacturing. The methylsulfanyl moiety enhances electron density, facilitating nucleophilic substitution reactions, while the nitrile group offers versatility for further derivatization. Its stability under standard conditions and compatibility with common organic solvents make it a practical choice for synthetic workflows. The compound’s balanced reactivity profile allows for selective modifications, supporting its use in heterocyclic and peptidomimetic chemistry. Proper handling under inert conditions is recommended due to potential sensitivity to moisture.
{3-(methylsulfanyl)phenylamino}carbonitrile structure
458567-42-5 structure
Product name:{3-(methylsulfanyl)phenylamino}carbonitrile
CAS No:458567-42-5
MF:C8H8N2S
MW:164.227519989014
CID:3412676
PubChem ID:10583156

{3-(methylsulfanyl)phenylamino}carbonitrile Chemical and Physical Properties

Names and Identifiers

    • CYANAMIDE, [3-(METHYLTHIO)PHENYL]-
    • {[3-(methylsulfanyl)phenyl]amino}carbonitrile
    • {[3-(methylsulfanyl)phenyl]amino}formonitrile
    • 3-(methylthio)phenylcyanamide
    • UKQSFPATKCKZDC-UHFFFAOYSA-N
    • AKOS011770312
    • 458567-42-5
    • SCHEMBL1322320
    • CS-0231600
    • (3-methylthio-phenyl)-cyanamide
    • 3-(methylthio)phenyl cyanamide
    • (3-methylsulfanylphenyl)cyanamide
    • ITA56742
    • EN300-109061
    • 3-Methylsulfanyl-phenyl-cyanamide
    • {3-(methylsulfanyl)phenylamino}carbonitrile
    • Inchi: InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(5-8)10-6-9/h2-5,10H,1H3
    • InChI Key: UKQSFPATKCKZDC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 164.04081944Da
  • Monoisotopic Mass: 164.04081944Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 61.1Ų

{3-(methylsulfanyl)phenylamino}carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M106180-100mg
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5
100mg
$ 275.00 2022-06-04
Enamine
EN300-109061-0.1g
{[3-(methylsulfanyl)phenyl]amino}formonitrile
458567-42-5 95%
0.1g
$241.0 2023-10-27
TRC
M106180-10mg
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5
10mg
$ 50.00 2022-06-04
1PlusChem
1P01A0OI-250mg
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5 95%
250mg
$491.00 2024-05-02
1PlusChem
1P01A0OI-2.5g
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5 95%
2.5g
$1756.00 2023-12-17
1PlusChem
1P01A0OI-100mg
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5 95%
100mg
$350.00 2024-05-02
Enamine
EN300-109061-10g
{[3-(methylsulfanyl)phenyl]amino}formonitrile
458567-42-5 95%
10g
$3007.0 2023-10-27
1PlusChem
1P01A0OI-1g
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5 95%
1g
$926.00 2023-12-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1302270-250mg
{[3-(methylsulfanyl)phenyl]amino}carbonitrile
458567-42-5 95%
250mg
¥3196.00 2024-05-12
Enamine
EN300-109061-1.0g
{[3-(methylsulfanyl)phenyl]amino}formonitrile
458567-42-5 95%
1g
$699.0 2023-06-10

Additional information on {3-(methylsulfanyl)phenylamino}carbonitrile

Introduction to {3-(methylsulfanyl)phenylamino}carbonitrile (CAS No. 458567-42-5)

{3-(methylsulfanyl)phenylamino}carbonitrile, identified by the CAS number 458567-42-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit a unique combination of structural and functional properties, making it a valuable candidate for various applications in drug discovery and material science.

The structural formula of {3-(methylsulfanyl)phenylamino}carbonitrile consists of a phenyl ring substituted with a methylsulfanyl group at the third position, connected to an amino group, which in turn is linked to a nitrile group. This particular arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, which has been the focus of numerous studies in recent years.

In the realm of pharmaceutical research, {3-(methylsulfanyl)phenylamino}carbonitrile has been investigated for its potential role as an intermediate in the synthesis of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in its structure suggests that it may serve as a versatile building block for constructing more complex molecules with specific pharmacological properties. For instance, the nitrile group can be hydrolyzed to form carboxylic acids, while the amino group can participate in various coupling reactions, such as amide or urea formation.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of {3-(methylsulfanyl)phenylamino}carbonitrile with biological targets with high accuracy. These studies have highlighted its potential as a scaffold for developing drugs that modulate enzyme activity or receptor binding. Specifically, the methylsulfanyl group has been shown to enhance solubility and metabolic stability, which are critical factors for drug efficacy and bioavailability.

Moreover, the compound's ability to undergo various chemical transformations makes it an attractive candidate for exploring new synthetic pathways. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at different positions of the phenyl ring, thereby generating a library of derivatives with tailored properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying lead compounds for further development.

The field of material science has also recognized the significance of {3-(methylsulfanyl)phenylamino}carbonitrile due to its unique electronic and optical properties. The compound's conjugated system, composed of alternating double bonds and lone pairs, allows it to exhibit characteristics such as fluorescence or phosphorescence when excited by light. These properties make it suitable for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices.

In conclusion, {3-(methylsulfanyl)phenylamino}carbonitrile (CAS No. 458567-42-5) is a multifaceted compound with promising applications across multiple disciplines. Its structural features and reactivity profile position it as a key intermediate in pharmaceutical synthesis, while its electronic properties make it suitable for advanced materials development. As research continues to uncover new possibilities for this compound, its role in advancing both medicinal chemistry and materials science is expected to grow significantly.

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